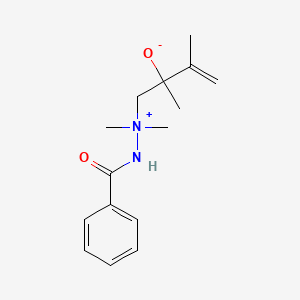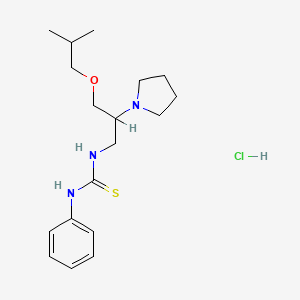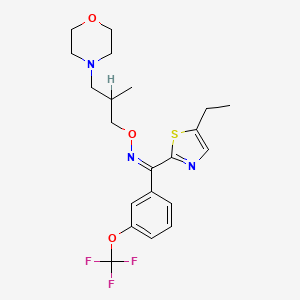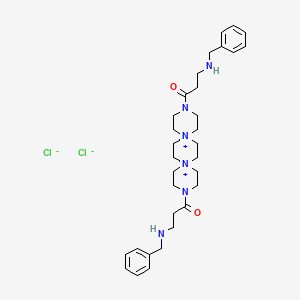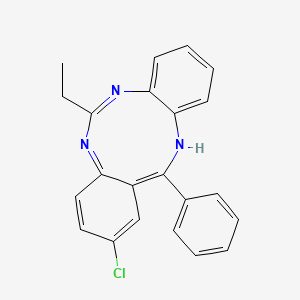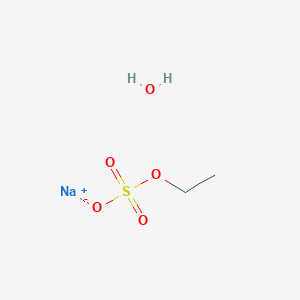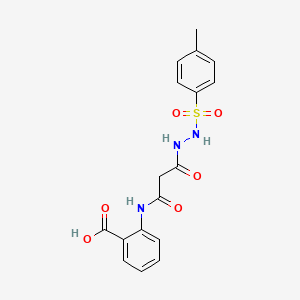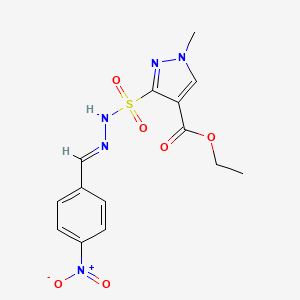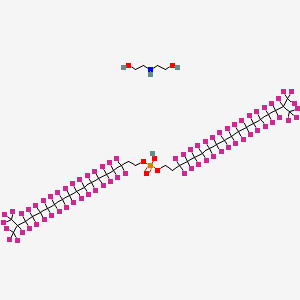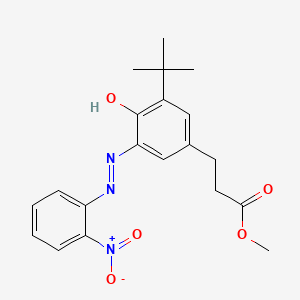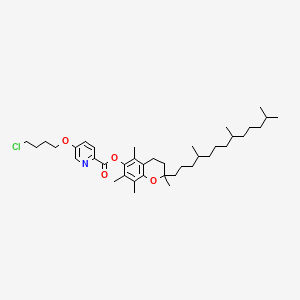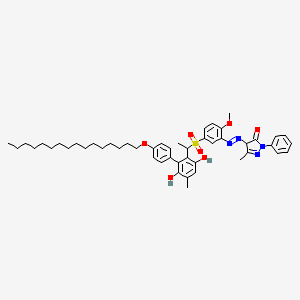
4-((5-((1-(4'-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1'-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-((1-(4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of biphenyl derivatives, sulfonylation, azo coupling, and pyrazolone formation. Each step requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.
Formation of Biphenyl Derivatives: The initial step involves the synthesis of 4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl. This can be achieved through a series of reactions starting from commercially available biphenyl compounds.
Sulfonylation: The biphenyl derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Azo Coupling: The sulfonylated biphenyl derivative undergoes azo coupling with 2-methoxyphenyl diazonium salt to form the azo compound.
Pyrazolone Formation: Finally, the azo compound is reacted with phenylhydrazine and acetoacetic ester under acidic conditions to form the desired pyrazolone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include amines and hydrazines.
Substitution: Products include halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo specific reactions makes it useful in labeling and tracking studies.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl and azo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The pyrazolone moiety can interact with metal ions, affecting their availability and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-((1-(4’-Hydroxy-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- 4-((5-((1-(4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
Uniqueness
The uniqueness of 4-((5-((1-(4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides multiple sites for modification, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
84304-19-8 |
|---|---|
Molecular Formula |
C48H62N4O7S |
Molecular Weight |
839.1 g/mol |
IUPAC Name |
4-[[5-[1-[2-(4-hexadecoxyphenyl)-3,6-dihydroxy-4-methylphenyl]ethylsulfonyl]-2-methoxyphenyl]diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C48H62N4O7S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-22-31-59-39-27-25-37(26-28-39)45-44(42(53)32-34(2)47(45)54)36(4)60(56,57)40-29-30-43(58-5)41(33-40)49-50-46-35(3)51-52(48(46)55)38-23-20-19-21-24-38/h19-21,23-30,32-33,36,46,53-54H,6-18,22,31H2,1-5H3 |
InChI Key |
QCDCGFUCERJMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C(C(=CC(=C2C(C)S(=O)(=O)C3=CC(=C(C=C3)OC)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



